2-Methyl-4-(methylsulfonyl)-1-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

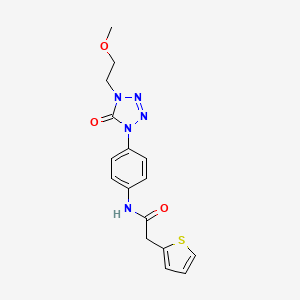

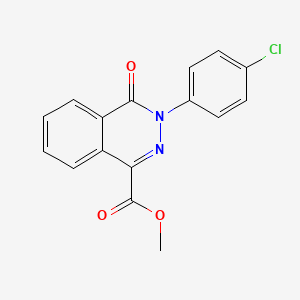

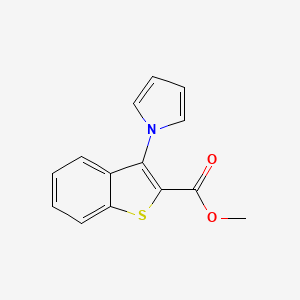

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene, also known as Methyl Red, is a chemical compound widely used in scientific research. It is an organic compound with the chemical formula C7H7NO4S and a molecular weight of 213.20 g/mol. Methyl Red is a red crystalline powder that is soluble in water, ethanol, and methanol. It is commonly used as an indicator in acid-base titrations and is also used in microbiology to differentiate between bacteria that produce mixed acids and those that produce only acetic acid during fermentation.

Scientific Research Applications

Antimicrobial Applications

“2-Methyl-4-(methylsulfonyl)-1-nitrobenzene” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various strains of bacteria, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . The ability to combat resistant bacterial strains makes these derivatives valuable for developing new antimicrobial agents.

Anti-inflammatory Activities

The same derivatives have also been tested for their anti-inflammatory activities, showing promising results. They exhibit selective inhibition of the COX-2 enzyme, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs . This selectivity could lead to the development of safer anti-inflammatory medications.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it has been used in the synthesis of indole derivatives that possess both antimicrobial and anti-inflammatory activities . This dual activity is particularly beneficial for treating conditions where inflammation is associated with a bacterial infection.

Organic Synthesis

In organic chemistry, “2-Methyl-4-(methylsulfonyl)-1-nitrobenzene” is involved in the synthesis of complex molecules like pyrrole derivatives . These derivatives are central to several successful drugs, indicating the compound’s role in the development of pharmaceuticals.

Development of Antimalarial and HIV-1 Protease Inhibitors

Derivatives of “2-Methyl-4-(methylsulfonyl)-1-nitrobenzene” have been explored for their potential in treating diseases like malaria and HIV. The synthesis of pyrrole-3-carboxylic acid amides, which are structurally related to this compound, has led to the development of antimalarial and HIV-1 protease inhibitory activities .

Medicinal Chemistry

The compound’s derivatives are being studied for their medicinal applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents. This broad range of potential therapeutic uses underscores the compound’s significance in medicinal chemistry research .

properties

IUPAC Name |

2-methyl-4-methylsulfonyl-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEONDRKRXPDGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

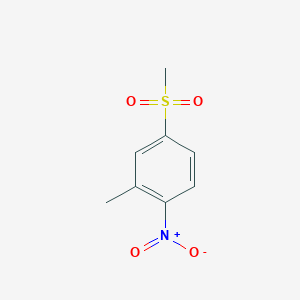

CC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)

![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)